molecular formula C15H21NO B12805501 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one CAS No. 84175-54-2

5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one

Katalognummer: B12805501
CAS-Nummer: 84175-54-2
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: OFYZAIZRLXHEOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group, a phenyl group, and a pentenone structure

Vorbereitungsmethoden

The synthesis of 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one can be achieved through several routes. One common method involves the reaction of 4,4-dimethyl-1-phenyl-1-penten-3-one with dimethylamine under specific conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one include:

    4,5-Bis(dimethylamino)quinolines: These compounds share the dimethylamino functional group and have similar reactivity.

    Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group, used in green chemistry applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

84175-54-2

Molekularformel

C15H21NO

Molekulargewicht

231.33 g/mol

IUPAC-Name

5-(dimethylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one

InChI

InChI=1S/C15H21NO/c1-15(2,12-16(3)4)14(17)11-10-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI-Schlüssel

OFYZAIZRLXHEOE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CN(C)C)C(=O)C=CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.